2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
The compound 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural elements include:
- 6-methyl-5,5-dioxido group: A sulfone moiety at position 5,5, with a methyl substituent at position 5.
- Thioether linkage: A sulfur atom bridges the heterocyclic core and the acetamide side chain.
- N-(3-(methylthio)phenyl)acetamide: A phenyl ring substituted with a methylthio group at position 3, attached via an acetamide bond.
Properties
IUPAC Name |
2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S3/c1-24-16-9-4-3-8-15(16)19-17(30(24,26)27)11-21-20(23-19)29-12-18(25)22-13-6-5-7-14(10-13)28-2/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDOBMPEVZYBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a member of the thiazine and pyrimidine heterocyclic compound family. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
This compound is characterized by a complex structure that includes:
- A benzo[c]pyrimido core
- A thioether linkage
- An acetamide functional group
The molecular formula is , with a molecular weight of approximately 426.5 g/mol. Its structural features are believed to contribute to its biological activities.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. They can inhibit specific enzymes or receptors involved in tumor growth and progression. For instance, the benzo[c]pyrimido core may enhance binding affinity to biological targets, potentially leading to effective therapeutic agents against various cancers.
Antimicrobial Effects
Research has shown that derivatives of thiazine and pyrimidine compounds possess significant antibacterial and antifungal activities. In vitro studies have demonstrated that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.052 mg/mL to 1.6 mg/mL depending on the specific derivative tested .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The thiazine moiety may interact with various enzymes involved in metabolic pathways.
- The unique arrangement of functional groups allows for potential inhibition of tyrosine kinases, which are critical in cancer cell signaling pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study demonstrated that similar thiazine derivatives showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives exhibited EC50 values indicating effective inhibition against cancer cells at low concentrations .
- Antimicrobial Screening : Another study evaluated the efficacy of various thiazine derivatives against a panel of bacterial strains. The results indicated that some compounds had potent activity with MIC values comparable to established antibiotics .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structural Features | Biological Activity | MIC/EC50 Values |
|---|---|---|---|
| This compound | Benzo[c]pyrimido core, Thioether linkage | Anticancer, Antibacterial | TBD |
| 2-(8-chloro-N-(4-methoxybenzyl)acetamide | Chlorinated variant | Anticancer | MIC = 50 μg/mL |
| 6-thiocyanate derivative | Sulfur substitution | Antibacterial | MIC = 50 μg/mL |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide exhibit significant anticancer properties. Research into thiazine derivatives has shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been noted for their ability to target specific enzymes involved in cancer progression .
Antimicrobial Properties
The compound's thiazine structure suggests potential antimicrobial activity. Preliminary studies have demonstrated that related thiazine derivatives possess antibacterial and antifungal properties, making them candidates for further investigation as therapeutic agents against resistant strains of bacteria and fungi . The mechanism of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core through cyclization reactions. Subsequent modifications introduce the thio and acetamide groups, which are essential for enhancing biological activity .
Industrial Production
For industrial applications, optimizing reaction conditions such as temperature and solvent choice is vital to maximize yield and purity. Continuous flow reactors may be employed to improve efficiency during large-scale production .
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a similar thiazine derivative significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through caspase activation .
- Antimicrobial Efficacy : Another research paper reported that a related compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Structural Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
